molecular formula C9H17Cl2N3O B13623415 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Cat. No.: B13623415
M. Wt: 254.15 g/mol
InChI Key: DMESBJXRFWVXAT-UHFFFAOYSA-N
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Description

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a morpholine ring attached to a pyrazole ring, with an ethyl group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves the reaction of 4-ethyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and filtration to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with a different substitution pattern.

Uniqueness

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

2-(4-ethyl-1H-pyrazol-5-yl)morpholine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c1-2-7-5-11-12-9(7)8-6-10-3-4-13-8;;/h5,8,10H,2-4,6H2,1H3,(H,11,12);2*1H

InChI Key

DMESBJXRFWVXAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1)C2CNCCO2.Cl.Cl

Origin of Product

United States

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